molecular formula C6H12N4S B13277601 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13277601
M. Wt: 172.25 g/mol
InChI Key: CQUVQXLLYCMMQE-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with thiourea in the presence of a base, followed by the addition of ethyl iodide to introduce the ethyl group at the 4-position of the triazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiol and amino groups, forming stable complexes. These complexes can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indolamine metabolite with a similar aminoethyl group.

    Ethanolamine: Contains a primary amine and a primary alcohol group.

    Tris(2-aminoethyl)amine: A tetradentate chelating ligand with three aminoethyl groups.

Uniqueness

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring structure, which imparts specific chemical and biological properties. The presence of both amino and thiol groups allows for versatile reactivity and the formation of stable complexes with metal ions, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-2-10-5(3-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUVQXLLYCMMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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